molecular formula C27H19ClN2O5 B11353325 5-(4-chlorophenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11353325
M. Wt: 486.9 g/mol
InChI Key: NAKPLEROAANXGU-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxybenzoyl group, and a benzofuran moiety, all connected through an oxazole ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-chlorophenyl derivatives and benzofuran derivatives. These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and acylation reactions, to form the final product.

For industrial production, the synthesis may be optimized to increase yield and purity. This could involve the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

5-(4-chlorophenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, the compound could be investigated for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

5-(4-chlorophenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 5-(4-chlorophenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H19ClN2O5

Molecular Weight

486.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H19ClN2O5/c1-2-33-19-13-9-17(10-14-19)25(31)26-24(20-5-3-4-6-22(20)34-26)29-27(32)21-15-23(35-30-21)16-7-11-18(28)12-8-16/h3-15H,2H2,1H3,(H,29,32)

InChI Key

NAKPLEROAANXGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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